(5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a prop-2-ynyl group, and a 4-methylphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with 3-prop-2-ynyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Thiazolidine derivatives with substituted nucleophiles.
Scientific Research Applications
(5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anti-cancer agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound has been used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as anti-diabetic agents.
Phenylmethylidene Derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
(5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring, a prop-2-ynyl group, and a 4-methylphenylmethylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-3-8-15-13(16)12(18-14(15)17)9-11-6-4-10(2)5-7-11/h1,4-7,9H,8H2,2H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREIBZMYMUIFCJ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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